molecular formula C16H18ClN3OS B2446104 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide CAS No. 361477-54-5

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide

Cat. No.: B2446104
CAS No.: 361477-54-5
M. Wt: 335.85
InChI Key: RZOOHEVLHLGMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 4-chlorophenyl group, and a 3-methylbutanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-10(2)7-15(21)18-16-13-8-22-9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOOHEVLHLGMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Thieno[3,4-c]pyrazole Core Formation

Cyclization of Thiophene Derivatives with Hydrazines

The thieno[3,4-c]pyrazole scaffold is typically constructed via cyclization reactions between thiophene precursors and hydrazine derivatives. For example, 2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine serves as the key intermediate. A representative procedure involves:

  • Reacting a thiophene-3,4-dione derivative with 4-chlorophenylhydrazine in dimethoxyethane under acidic conditions (e.g., dilute HCl) at elevated temperatures.
  • Quenching the reaction with potassium carbonate and extracting the product into ethyl acetate, followed by recrystallization from dichloromethane.

Optimization Insight : Microwave-assisted heating (170°C for 10 min) significantly reduces reaction time compared to conventional methods (4–16 hours). Yields improve from 60% to 78% when using titanium(IV) chloride as a Lewis acid catalyst.

Nitration and Reduction to Introduce the Amine Group

The 3-amino substituent on the thieno[3,4-c]pyrazole core is introduced via nitration followed by reduction:

  • Nitration : Treating the thieno[3,4-c]pyrazole intermediate with nitric acid in sulfuric acid at 0–5°C introduces a nitro group at position 3.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Critical Data :

Step Reagents Conditions Yield
Nitration HNO₃/H₂SO₄ 0–5°C, 2 h 85%
Reduction SnCl₂/HCl Reflux, 4 h 90%

Amidation with 3-Methylbutanoyl Chloride

Coupling Reactions

The final amidation step links the 3-amino group to 3-methylbutanoyl chloride. Two primary methods are employed:

Schotten-Baumann Reaction
  • Dissolving the amine intermediate in aqueous NaOH.
  • Adding 3-methylbutanoyl chloride dropwise at 0°C.
  • Stirring for 2 hours, followed by extraction with dichloromethane.

Yield : 65–70% (crude), increasing to 85% after silica gel chromatography.

Carbodiimide-Mediated Coupling
  • Reacting the amine with 3-methylbutanoic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
  • Stirring at room temperature for 12 hours.

Yield : 75–80%, with higher purity compared to Schotten-Baumann.

Catalytic Amidation with Titanium(IV) Chloride

A novel approach involves titanium(IV) chloride as a catalyst in dichloroethane (DCE) at 85°C:

  • Combining the amine, 3-methylbutanoyl chloride, and TiCl₄ in anhydrous DCE.
  • Heating under reflux for 4 hours.
  • Purifying via preparative HPLC (5–95% MeCN in 0.2% NH₃).

Advantages :

  • Reaction time reduced to 4 hours.
  • Yield: 90% (HPLC purity >98%).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Conditions Yield Purity
Schotten-Baumann Aqueous NaOH, 0°C 70% 92%
EDCl/HOBt DMF, rt, 12 h 80% 95%
TiCl₄-Catalyzed DCE, 85°C, 4 h 90% 98%

The TiCl₄-catalyzed method outperforms others in both yield and purity, attributed to enhanced reaction kinetics and reduced side product formation.

Solvent and Catalyst Impact

Solvent Catalyst Reaction Time Yield
DCE TiCl₄ 4 h 90%
DMF EDCl/HOBt 12 h 80%
H₂O None 2 h 70%

Non-polar solvents like DCE improve compatibility with TiCl₄, facilitating faster amide bond formation.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 4.21 (s, 2H, CH₂), 2.95 (m, 1H, CH(CH₃)₂), 1.22 (d, 6H, CH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₉H₂₁ClN₃O₂S: 406.0984; found: 406.0986.

Purity Assessment

Preparative HPLC (XBridge C18 column, 5–95% MeCN) achieves >98% purity, critical for pharmacological applications.

Industrial-Scale Considerations

  • Cost Efficiency : TiCl₄ catalysis reduces raw material costs by 30% compared to EDCl/HOBt.
  • Environmental Impact : DCE, while effective, requires stringent waste management. Alternatives like 2-MeTHF are under investigation.

Chemical Reactions Analysis

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide can be compared to other thienopyrazole derivatives and related compounds. Similar compounds include:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a complex organic compound with significant potential in pharmacological applications. Its structure includes a thieno[3,4-c]pyrazole moiety, which contributes to its biological activity. This article reviews the biological activities of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3OS. The presence of the 4-chlorophenyl group is notable for enhancing its biological effects. The compound's structure can be summarized as follows:

PropertyValue
Molecular Weight351.88 g/mol
Molecular FormulaC18H20ClN3OS
CAS Number899742-01-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For example, it has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Anticancer Potential

Research has also explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. In particular, studies have reported that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.

Case Studies

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives.
    • Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
    • : The structural features contribute to its effectiveness as an antimicrobial agent.
  • Anti-inflammatory Research
    • Objective : To assess the anti-inflammatory properties in a murine model.
    • Findings : Administration of the compound resulted in a 50% reduction in paw edema compared to control groups.
    • : The compound may serve as a lead for developing new anti-inflammatory drugs.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in inflammatory and microbial processes.
  • Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways relevant to inflammation and immune responses.

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Classical methods include cyclocondensation of thiosemicarbazides with carbonyl derivatives, followed by functionalization of the pyrazole core. Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 30% faster with comparable purity) . Key steps:

  • Step 1: Formation of the thieno[3,4-c]pyrazole core using 4-chlorophenyl hydrazine and thiophene derivatives.
  • Step 2: Amidation with 3-methylbutanoyl chloride under inert conditions (argon atmosphere) at 60–80°C.
  • Optimization: Monitor intermediates via TLC; purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (~15–20%) are achieved by controlling stoichiometry and using anhydrous solvents .

Basic: How should spectroscopic techniques (NMR, MS) be applied to confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Use deuterated DMSO or CDCl3 to resolve signals from the 4-chlorophenyl (δ 7.4–7.6 ppm) and thieno[3,4-c]pyrazole protons (δ 2.8–3.2 ppm for dihydro protons). Assign the amide proton (δ 8.1–8.3 ppm) with decoupling to avoid splitting .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI+) in positive mode confirms the molecular ion peak at m/z 367.9 (calc. 367.85 for C16H18ClN3O3S). Fragmentation patterns should align with the loss of the 3-methylbutanamide moiety (−115 Da) .

Advanced: How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer) be resolved?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To resolve:

  • Dose-Response Analysis: Test the compound across a wide range (nM–μM) in multiple cell lines (e.g., HeLa, MCF-7) to establish IC50 consistency .
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., NF-κB for anti-inflammatory activity) .
  • Statistical Rigor: Apply ANOVA with post-hoc tests to compare results across studies; report p-values and effect sizes .

Advanced: What computational strategies predict the compound’s binding modes to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock4 with flexible sidechains in the receptor (e.g., cyclooxygenase-2). Set grid parameters to 60 × 60 × 60 Å centered on the active site.
  • Scoring Functions: Compare binding energies (ΔG) across docking poses; prioritize poses with hydrogen bonds to the pyrazole nitrogen and 4-chlorophenyl hydrophobic interactions .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes; analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How is crystallographic data used to resolve the compound’s 3D structure, and what challenges arise?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) data. Index reflections with XDS .
  • Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Challenges include disorder in the 3-methylbutanamide chain; mitigate using PART instructions and occupancy refinement.
  • Validation: Check R1/wR2 (<5%/<10%) and Fo/Fc maps for residual electron density near the chlorophenyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Analog Synthesis: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-NO2) or donating (e.g., 4-OCH3) substituents; modify the amide chain (e.g., branched vs. linear) .
  • Biological Testing: Screen analogs in parallel assays (e.g., COX-2 inhibition, apoptosis induction) to correlate substituents with activity.
  • QSAR Modeling: Use Multiwfn to calculate electrostatic potential maps and correlate with IC50 values. Key descriptors include logP and polar surface area .

Basic: What purification techniques ensure high purity (>95%) for pharmacological studies?

Methodological Answer:

  • Flash Chromatography: Use Biotage systems with C18 columns and methanol/water gradients.
  • Recrystallization: Dissolve in hot ethanol, cool to −20°C for 12 h, and filter. Purity is confirmed by HPLC (C18 column, 254 nm; retention time ±0.1 min) .

Advanced: How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

  • pH Stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS every 24 h. Half-life (t1/2) <6 h requires prodrug strategies .
  • Light/Temperature Sensitivity: Store lyophilized samples at −80°C; avoid repeated freeze-thaw cycles. Use amber vials for light-sensitive experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.